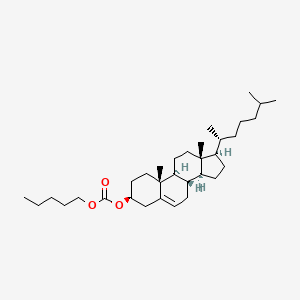![molecular formula C22H22 B579359 [(2S)-1,1-diphenylbutan-2-yl]benzene CAS No. 16462-64-9](/img/structure/B579359.png)
[(2S)-1,1-diphenylbutan-2-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1,1-diphenylbutan-2-yl]benzene is an organic compound characterized by a chiral center, making it optically active
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(2S)-1,1-diphenylbutan-2-yl]benzene typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from bromobenzene and magnesium in anhydrous ether.
Addition to Carbonyl Compound: The Grignard reagent is then reacted with a suitable carbonyl compound, such as benzophenone, to form a tertiary alcohol.
Hydrogenation: The tertiary alcohol is subsequently hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Simpler hydrocarbons like diphenylmethane.
Substitution: Halogenated or nitrated triphenylbutane derivatives.
科学的研究の応用
[(2S)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2S)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through its chiral center. This interaction can influence the compound’s binding affinity and specificity towards various biological receptors and enzymes. The pathways involved often include stereoselective binding and subsequent biochemical reactions.
類似化合物との比較
- 1,1,2-Triphenylethane
- 1,1,2-Triphenylpropane
- 1,1,2-Triphenylpentane
Comparison: [(2S)-1,1-diphenylbutan-2-yl]benzene is unique due to its specific chiral center, which imparts optical activity and potential for stereoselective interactions. Compared to its analogs, it may exhibit different reactivity and binding properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
16462-64-9 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.418 |
IUPAC名 |
[(2S)-1,1-diphenylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m1/s1 |
InChIキー |
XOQKVDSJNTUZHD-OAQYLSRUSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
(S)-1,1,2-Triphenylbutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


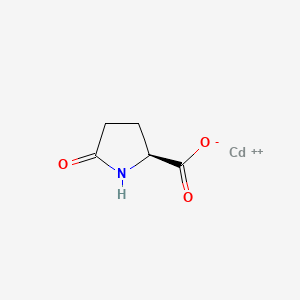
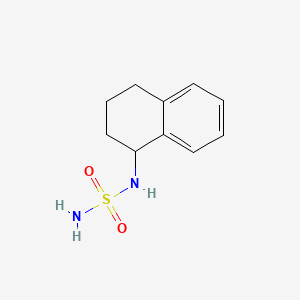
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
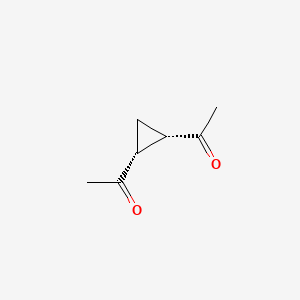
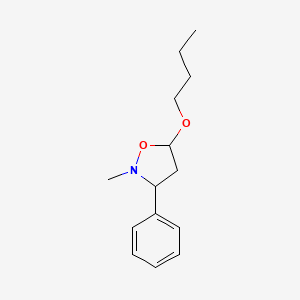

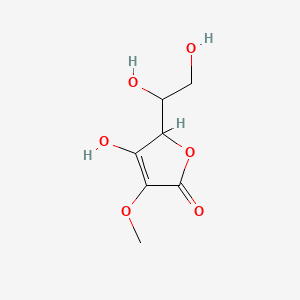
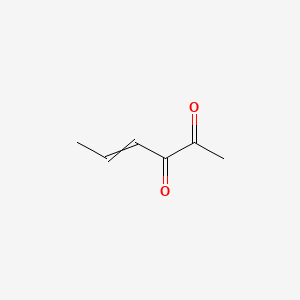
![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)
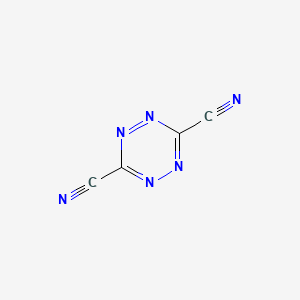
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide](/img/structure/B579295.png)
